N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride
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Overview
Description
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride is a chemical compound that features a triazole ring, a cyclopropane moiety, and an amine group
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydroxamic acids incorporating 1-((1h-1,2,3-triazol-4-yl)methyl) groups, have been shown to inhibit a class-i isoform of histone deacetylases (hdacs), specifically hdac2 . Another study suggests that 1H-1,2,3-triazole analogs can inhibit the Carbonic Anhydrase-II enzyme .
Mode of Action
It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . In the case of similar compounds, they have been shown to inhibit HDAC2 and Carbonic Anhydrase-II .
Biochemical Pathways
Inhibition of Carbonic Anhydrase-II can affect various physiological processes, including respiration and the transport of carbon dioxide/bicarbonate .
Pharmacokinetics
Similar compounds have been suggested to have desirable characteristics for anticancer compounds after admet investigation .
Result of Action
Similar compounds have shown cytotoxicity in various human cancer cell lines and inhibition potential against Carbonic Anhydrase-II .
Action Environment
Similar compounds have been synthesized and evaluated in aqueous medium , suggesting that the reaction environment can play a role in the synthesis and possibly the action of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the cyclopropane moiety.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A core structure in many bioactive molecules with similar chemical properties.
Cyclopropanamine: A compound with a cyclopropane ring and an amine group, used in various chemical syntheses.
Triazole-based drugs: Compounds like rufinamide and cefatrizine, which contain the triazole ring and have significant medicinal applications.
Uniqueness
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride is unique due to its combination of a triazole ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-5-7(9-10-11)4-8-6-2-3-6;/h5-6,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTCQXBPDFRPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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